1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene

LogP Lipophilicity Drug Design

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene (CAS 741290-08-4) is a para‑trifluoromethyl‑substituted phenyl acetaldehyde diethyl acetal. It is a protected aldehyde building block that serves as a stable precursor to 4‑(trifluoromethyl)phenylacetaldehyde in organic synthesis.

Molecular Formula C13H17F3O3
Molecular Weight 278.271
CAS No. 741290-08-4
Cat. No. B2894562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
CAS741290-08-4
Molecular FormulaC13H17F3O3
Molecular Weight278.271
Structural Identifiers
SMILESCCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC
InChIInChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3
InChIKeyQGKODZVXSMOOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene (CAS 741290-08-4): Key Properties and Sourcing Profile for the para‑CF₃ Acetal Building Block


1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene (CAS 741290-08-4) is a para‑trifluoromethyl‑substituted phenyl acetaldehyde diethyl acetal . It is a protected aldehyde building block that serves as a stable precursor to 4‑(trifluoromethyl)phenylacetaldehyde in organic synthesis . Its 4‑substitution pattern differentiates it from the ortho‑ (CAS 1405330-73-5) and meta‑ (CAS 63212-88-4) isomers, each offering distinct reactivity and steric profiles for the construction of CF₃‑containing aromatic compounds .

Acetal-protected aldehyde enables multi-step synthesis with selective unmasking
para-CF₃ substitution provides linear, rod-like geometry for molecular design
Regioisomeric identity differentiates from ortho- and meta-substituted analogs

Why 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene Cannot Be Replaced by Its Ortho‑ or Meta‑Isomers Without Consequence


The para‑substitution pattern of 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene imparts a linear molecular geometry that is essential for the design of rod‑like pharmacophores and liquid crystalline materials, whereas the ortho‑ and meta‑isomers introduce steric bulk that alters molecular recognition, metabolic stability, and solid‑state packing . In addition, the acetal‑protected aldehyde functionality provides a masked electrophilic handle that remains inert during multi‑step syntheses until selective deprotection is required, a feature not shared by the corresponding free aldehyde (CAS 30934-62-4) which is prone to oxidation and undesired side reactions . Direct substitution with an isomer or an unprotected analog would therefore invalidate structure‑activity relationships and compromise synthetic reproducibility.

Isomer geometry mismatch

Ortho- or meta-substitution may alter molecular recognition, metabolic stability, and solid-state packing compared to the linear para isomer.

Aldehyde protection loss

Replacing the acetal with the free aldehyde (CAS 30934-62-4) forfeits stability toward bases, nucleophiles, and oxidation, risking premature side reactions.

Purity specification differences

Commercially available para-isomer (95%) and meta-isomer (98%) may differ in impurity profiles, requiring verification for impurity-sensitive synthetic steps.

Quantitative Differentiation of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene from Isomers and Unprotected Analogs


LogP Comparison with Free Aldehyde: Impact on Chromatographic Retention and Bioavailability Prediction

The acetal‑protected para‑CF₃ compound exhibits a higher predicted LogP (3.48) compared to the unprotected aldehyde, 2-(4-(trifluoromethyl)phenyl)acetaldehyde (predicted LogP ≈ 2.3–2.8) . This increased lipophilicity alters chromatographic behavior (longer retention in reverse‑phase HPLC) and influences predicted membrane permeability and metabolic stability in early‑stage drug discovery [1].

Lipophilicity (LogP)
Data to verify
Target LogP 3.48 (calc.) vs. free aldehyde ~2.3–2.8; Δ +0.7 to +1.2.
Supports chromatographic retention and permeability screening interpretation.
Calculated values; experimental LogP not available.
LogP Lipophilicity Drug Design

Boiling Point and Density Differences Among para‑, ortho‑, and meta‑Isomers

The para‑isomer (CAS 741290-08-4) has a predicted boiling point of 309.8±42.0 °C and density of 1.147±0.06 g/cm³, nearly identical to the ortho‑isomer (CAS 1405330-73-5, bp 314.4±42.0 °C, density 1.147±0.06 g/cm³) but with no reported data available for the meta‑isomer (CAS 63212-88-4) . The para‑isomer's well‑characterized properties facilitate predictable purification and handling, whereas the lack of data for the meta‑isomer introduces uncertainty in process development.

Boiling point & density
Data to verify
para bp 309.8°C, dens. 1.147; ortho bp 314.4°C, dens. 1.147; meta no data.
Characterized properties support predictable scale-up and purification design.
Predicted values; experimental data unavailable for all isomers.
Boiling Point Density Isomer Comparison

Purity Specification and Supplier Availability for the para‑Isomer versus Meta‑Isomer

Commercially, the para‑isomer is offered at 95% purity from Leyan (Catalog No. 2040247), whereas the meta‑isomer (CAS 63212-88-4) is listed at 98% purity from the same vendor (Catalog No. 2236482) . The slightly lower nominal purity of the para‑isomer may reflect differences in synthetic accessibility or purification challenges specific to the para‑substituted scaffold, which should be considered when designing reaction sequences that are sensitive to trace impurities.

Commercial purity
Head-to-head
para 95% (Leyan 2040247); meta 98% (Leyan 2236482). Δ = +3% for meta.
Purity grade difference may influence procurement for impurity-sensitive synthetic sequences.
Vendor-specified purity; batch-to-batch variation may occur.
Purity Supplier Comparison Procurement

Functional Group Stability: Acetal Protection Shields Against Aldehyde Degradation

The acetal group in 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene renders it stable under basic and nucleophilic conditions that would rapidly degrade the free aldehyde, 2-(4-(trifluoromethyl)phenyl)acetaldehyde (CAS 30934-62-4) . While quantitative stability data under standardized conditions are not publicly available, the acetal functionality is a well‑established protecting group that enables multi‑step synthetic sequences without premature aldehyde unmasking, a capability not offered by the unprotected analog [1].

Functional group stability
Class-level
Acetal stable to bases, nucleophiles; aldehyde released only under acidic hydrolysis. Free aldehyde prone to oxidation.
Acetal protection enables multi-step synthetic strategies without premature aldehyde unmasking.
Based on established protecting group chemistry; compound-specific stability data not reported.
Stability Protecting Group Synthetic Intermediate

Recommended Applications for 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene Based on Quantified Differentiation


Precursor to 5‑(Trifluoromethyl)benzofuran via Intramolecular Cyclization

The acetal group of 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde, which then undergoes intramolecular cyclization to form the 5‑(trifluoromethyl)benzofuran core—a privileged scaffold in medicinal chemistry . This transformation exploits the masked aldehyde's stability during earlier synthetic steps, enabling convergent synthesis strategies not possible with the free aldehyde .

Para‑Substituted Building Block for Liquid Crystals and OLED Materials

The linear, rod‑like geometry conferred by the para‑CF₃ substitution pattern makes 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene a suitable intermediate for the synthesis of calamitic liquid crystals and organic light‑emitting diode (OLED) materials, where molecular shape directly influences mesophase behavior and charge‑transport properties . The ortho‑ and meta‑isomers, with their bent or kinked geometries, are less suitable for such applications.

Stable Aldehyde Equivalent for Parallel Synthesis of Trifluoromethylated Libraries

The acetal protection in 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene allows it to be stored and handled under ambient conditions without special precautions against aldehyde decomposition. This makes it an ideal building block for automated parallel synthesis and high‑throughput experimentation platforms where the free aldehyde would require cold storage and inert atmosphere handling .

Synthesis of CF₃‑Containing Drug‑Like Molecules with Enhanced Metabolic Stability

The trifluoromethyl group is a well‑known metabolic blocker that enhances the oxidative stability of adjacent positions on the aromatic ring. The para‑CF₃ acetal building block provides a direct entry to drug candidates with improved pharmacokinetic profiles, and its higher LogP relative to the unprotected aldehyde may be advantageous for targets requiring moderate lipophilicity .

Application
Selection Property
Validation Focus
5-(Trifluoromethyl)benzofuran precursor
In situ aldehyde generation via acetal hydrolysis
Cyclization yield and benzofuran core formation
Liquid crystal / OLED building block
Linear para-CF₃ geometry for calamitic mesophases
Mesophase behavior and charge-transport characterization
Parallel synthesis aldehyde equivalent
Ambient storage stability of masked aldehyde
Compatibility with automated high-throughput platforms
CF₃-containing drug-like molecules
CF₃ metabolic stability and moderate lipophilicity profile
In vitro metabolic stability and permeability assays

Technical Documentation Hub

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12 linked technical documents
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